molecular formula C7H13Br B8229020 (E)-1-bromohept-2-ene

(E)-1-bromohept-2-ene

Cat. No.: B8229020
M. Wt: 177.08 g/mol
InChI Key: OWNFMPKLXRVOQC-AATRIKPKSA-N
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Description

(E)-1-Bromohept-2-ene is an organic compound with the molecular formula C7H13Br. It is a bromoalkene, characterized by the presence of a bromine atom attached to an alkene chain. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, which affects the compound’s physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-1-Bromohept-2-ene can be synthesized through various methods. One common approach involves the bromination of hept-2-ene. This reaction typically uses bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of hept-2-ene, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled bromination. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (E)-1-Bromohept-2-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form hept-2-yne.

    Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Addition: Bromine (Br2) in carbon tetrachloride (CCl4).

Major Products:

    Substitution: Hept-2-ol (with OH-), Hept-2-yl cyanide (with CN-).

    Elimination: Hept-2-yne.

    Addition: 1,2-Dibromoheptane (with Br2).

Scientific Research Applications

(E)-1-Bromohept-2-ene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: this compound can be used in the modification of biomolecules, aiding in the study of biological pathways and interactions.

    Medicine: The compound’s derivatives may have potential pharmaceutical applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-1-Bromohept-2-ene depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkyne via an E2 mechanism. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

    (Z)-1-Bromohept-2-ene: The (Z)-isomer has the substituents on the same side of the double bond, leading to different physical and chemical properties.

    1-Bromoheptane: A saturated bromoalkane with no double bond, exhibiting different reactivity.

    Hept-2-ene: The parent alkene without the bromine substituent, showing different reactivity in addition reactions.

Uniqueness: (E)-1-Bromohept-2-ene is unique due to its (E)-configuration, which influences its reactivity and the types of reactions it can undergo. The presence of both a bromine atom and a double bond allows for a diverse range of chemical transformations, making it a versatile compound in organic synthesis.

Properties

IUPAC Name

(E)-1-bromohept-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-2-3-4-5-6-7-8/h5-6H,2-4,7H2,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNFMPKLXRVOQC-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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